molecular formula C24H25F3N4O2 B2920710 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034494-89-6

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2920710
CAS No.: 2034494-89-6
M. Wt: 458.485
InChI Key: AQYPSONKIQDXRM-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct moieties: (1) a piperidin-4-yl group linked to a benzofuran-2-carbonyl fragment and (2) a 6-(trifluoromethyl)pyridin-2-yl group. Though direct data on this compound are absent in the provided evidence, analogous structures suggest applications in kinase inhibition or CNS targeting due to piperazine’s prevalence in bioactive molecules .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O2/c25-24(26,27)21-6-3-7-22(28-21)30-14-12-29(13-15-30)18-8-10-31(11-9-18)23(32)20-16-17-4-1-2-5-19(17)33-20/h1-7,16,18H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYPSONKIQDXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperazine derivatives.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic residues in proteins, while the piperidine and pyridine rings can form hydrogen bonds and hydrophobic interactions with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Trifluoromethylpyridinyl-Piperazine Derivatives

  • Compound 102 (): Contains a 6-(trifluoromethyl)pyridin-2-yl group linked to piperazine, similar to the target compound. The second substituent is a diethyl-tetrahydropyran moiety, which confers rigidity compared to the target’s benzofuran-carbonyl-piperidine group.
  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine (): Features a sulfonyl group instead of a benzofuran-carbonyl-piperidine. The sulfonyl group increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s lipophilic benzofuran .

Benzofuran vs. Furan and Phenyl Analogues

  • 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine (): Replaces benzofuran with a simpler furan. Benzofuran’s extended aromatic system may enhance binding affinity in hydrophobic pockets compared to furan .
  • 1-(3-Trifluoromethylphenyl)piperazine (): Lacks the pyridine and benzofuran groups. The trifluoromethylphenyl substituent is smaller, suggesting reduced steric hindrance but weaker π-π interactions compared to the target compound .

Piperidine-Piperazine Hybrids

  • 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone (): Shares a piperidine-piperazine scaffold but substitutes benzofuran with phenylethanone.

Physicochemical Properties

Compound Molecular Formula (Inferred) Key Substituents LogP (Estimated)
Target Compound C₂₄H₂₂F₃N₅O₂ Benzofuran-carbonyl-piperidine, CF₃-pyridine ~3.5
Compound 102 () C₂₅H₃₇F₃N₄O₃ CF₃-pyridine, tetrahydropyran ~2.8
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine () C₁₇H₁₈BrN₃O Bromobenzyl, furylmethyl ~2.2

Notes: The target compound’s higher LogP (vs. and ) reflects benzofuran’s lipophilicity, suggesting improved membrane permeability .

Biological Activity

1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a piperazine core substituted with a benzofuran moiety and a trifluoromethyl-pyridine group, contributing to its unique properties. The structure can be represented as follows:

C21H22F3N3O\text{C}_{21}\text{H}_{22}\text{F}_3\text{N}_3\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran-piperazine derivatives. For instance, a series of synthesized compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) ranging from 0.78 µg/mL to 1.56 µg/mL, outperforming traditional antibiotics like ethambutol .

CompoundMIC (µg/mL)Comparison Drug
4a0.78Ethambutol
4c0.78Ethambutol
4d1.56Ethambutol

These findings suggest that the compound could be a promising candidate for further development as an anti-tuberculosis agent.

Anticancer Activity

The anticancer properties of benzofuran-piperazine derivatives have also been investigated. In vitro studies showed that these compounds inhibited cell proliferation in various cancer cell lines, including murine and human models. Notably, one lead candidate exhibited significant apoptosis induction and cell cycle arrest mechanisms .

Case Study: In Vivo Efficacy

In vivo evaluations using a MDA-MB-231 xenograft model demonstrated that the lead compound was well tolerated in healthy mice and exhibited considerable anticancer efficacy, suggesting its potential for therapeutic applications against breast cancer .

Safety Profile

The safety profile of these compounds is another critical aspect of their biological activity. The synthesized derivatives displayed low toxicity levels and favorable selectivity indices, indicating their potential for clinical use without significant adverse effects .

Molecular Modeling Studies

Molecular modeling studies have provided insights into the interaction mechanisms between the compound and its biological targets. These studies help elucidate how structural features influence biological activity, guiding future modifications to enhance efficacy and reduce toxicity.

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